
1-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide is a chemical entity that appears to be a derivative of sulfonamide-based structures. Sulfonamides are a group of compounds known for their various biological activities, including antimicrobial and antiviral properties. The presence of a 4-chlorophenyl group and a 4-fluorophenyl group suggests that the compound may exhibit significant biological activity due to the halogenated aromatic rings which are often associated with increased biological activity and membrane permeability.
Synthesis Analysis
The synthesis of related sulfonamide derivatives typically involves multiple steps starting from an aromatic acid, such as 4-chlorobenzoic acid. In a similar synthesis pathway, 10 new derivatives were synthesized through a six-step process involving esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack by amines to yield the sulfonamide derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar multi-step synthetic route would be employed.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. In the case of the compound , the sulfonyl group is linked to a 4-chlorophenyl moiety, and the amine is part of a piperidine ring which is further substituted with a 4-fluorophenyl thiazolyl group. The structure-activity relationship studies of similar compounds have shown that the nature of substitutions on the aromatic rings and the sulfonamide ring can significantly influence the biological activity .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including those involving their sulfonyl and amine groups. The sulfonyl group can react with nucleophiles, while the amine can be involved in the formation of salts or can act as a nucleophile itself. The presence of halogenated aromatic rings can also lead to reactions such as halogen exchange or coupling reactions under certain conditions. The specific chemical reactions that the compound can participate in would depend on the reactivity of the functional groups present in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of halogen atoms and the rigid piperidine ring system may affect the compound's melting point, solubility, and stability. The electronic properties of the aromatic rings, such as electron-withdrawing or electron-donating effects, can also impact the acidity or basicity of the amine and the reactivity of the sulfonyl group. The exact physical and chemical properties of the compound would require empirical determination through techniques such as NMR, IR, and elemental analysis, as performed for related compounds .
Scientific Research Applications
Alzheimer’s Disease Treatment
A study involved synthesizing N-substituted derivatives of a similar compound structure to evaluate as drug candidates for Alzheimer’s disease. These compounds were assessed for enzyme inhibition activity against the acetylcholinesterase enzyme, which is a target for Alzheimer’s therapy. The compounds showed potential as new drug candidates, further evaluated through haemolytic activity to establish their safety profile for medical use (Rehman et al., 2018).
Antibacterial Applications
Another research focus was on synthesizing acetamide derivatives bearing similar core structures to evaluate their antibacterial potentials. These compounds were tested against various bacterial strains, showing moderate inhibitory activity, particularly against Gram-negative bacterial strains. This indicates the compound's potential application in addressing bacterial infections (Iqbal et al., 2017).
Anticancer Agents
Further research into similar compounds explored their synthesis and evaluation as promising anticancer agents. These studies aimed to identify compounds with significant anticancer activity through in vitro screenings against various cancer cell lines. The identification of compounds with potent anticancer properties indicates the potential therapeutic applications of these chemical structures in cancer treatment (Rehman et al., 2018).
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3S2/c22-16-3-7-18(8-4-16)31(28,29)26-11-9-15(10-12-26)20(27)25-21-24-19(13-30-21)14-1-5-17(23)6-2-14/h1-8,13,15H,9-12H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQQCWBDHBFLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B3009564.png)

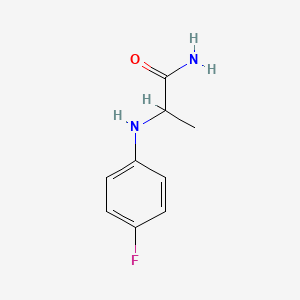
![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)

![[6,7-Dimethoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B3009573.png)
![1-[4-(tert-butyl)phenyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B3009575.png)
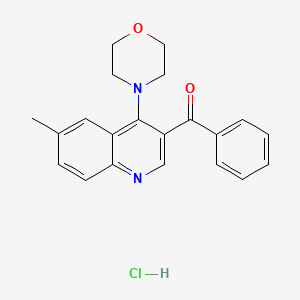
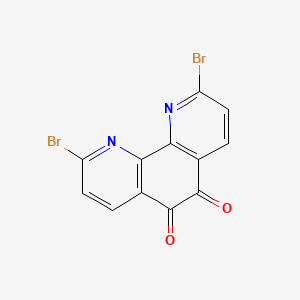
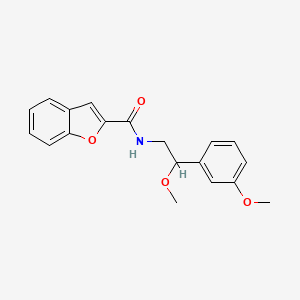
![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride](/img/structure/B3009581.png)
![3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B3009583.png)
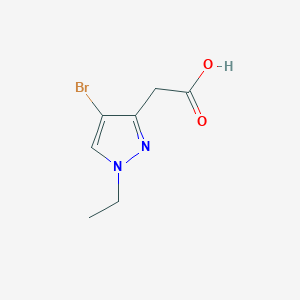
![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)